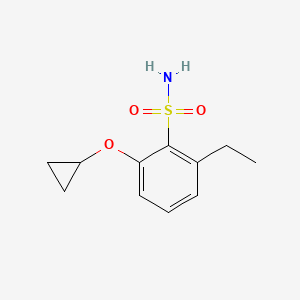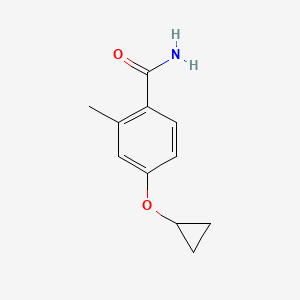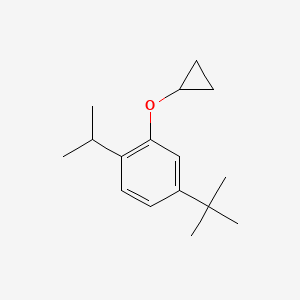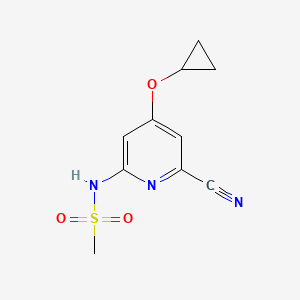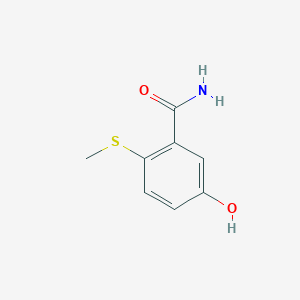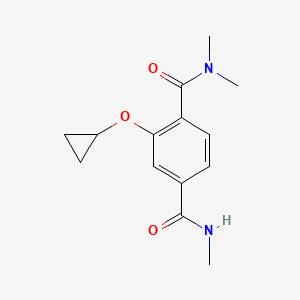
2-Cyclopropoxy-N1,N1,N4-trimethylterephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-N1,N1,N4-trimethylterephthalamide is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.307 g/mol . This compound is known for its unique structural features, which include a cyclopropoxy group and a trimethyl-substituted terephthalamide core.
Preparation Methods
The synthesis of 2-Cyclopropoxy-N1,N1,N4-trimethylterephthalamide typically involves the reaction of terephthalic acid derivatives with cyclopropyl alcohol and methylating agents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Cyclopropoxy-N1,N1,N4-trimethylterephthalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-Cyclopropoxy-N1,N1,N4-trimethylterephthalamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N1,N1,N4-trimethylterephthalamide involves its interaction with specific molecular targets and pathways. The compound’s cyclopropoxy group and trimethyl-substituted terephthalamide core allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
2-Cyclopropoxy-N1,N1,N4-trimethylterephthalamide can be compared with other similar compounds, such as:
2-Cyclopropoxy-N1,N1,N4,N4-tetramethylterephthalamide: This compound has an additional methyl group, which may affect its reactivity and binding properties.
2-Cyclopropoxy-N1,N4-dimethylterephthalamide: This compound has fewer methyl groups, which can influence its chemical behavior and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-N,1-N,4-N-trimethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C14H18N2O3/c1-15-13(17)9-4-7-11(14(18)16(2)3)12(8-9)19-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H,15,17) |
InChI Key |
WUPMGZULPQAAIN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



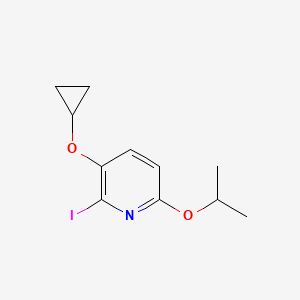
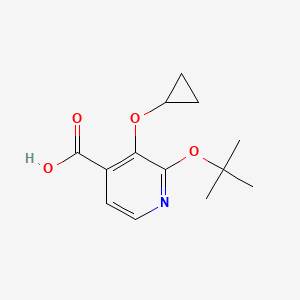
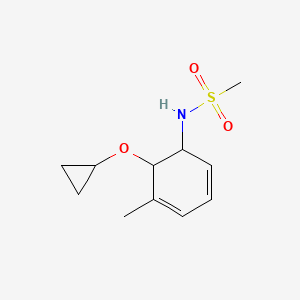
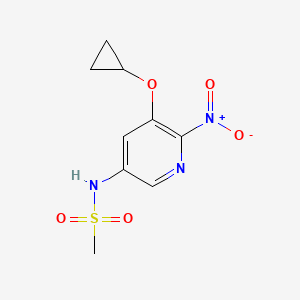
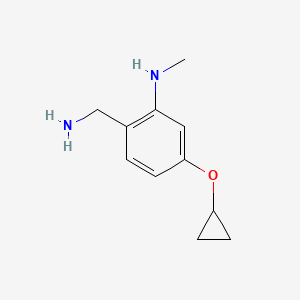
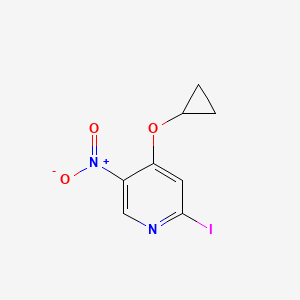
![Acetic acid, 2,2'-[(aminothioxomethyl)hydrazono]bis-](/img/structure/B14822115.png)
